3-(3,4-dimethoxyphenyl)-1-(methylsulfonyl)-5-(m-tolyl)-4,5-dihydro-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,4-Dimethoxyphenyl)-1-(methylsulfonyl)-5-(m-tolyl)-4,5-dihydro-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This compound is characterized by the presence of dimethoxyphenyl, methylsulfonyl, and m-tolyl groups attached to the pyrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethoxyphenyl)-1-(methylsulfonyl)-5-(m-tolyl)-4,5-dihydro-1H-pyrazole typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or an α,β-unsaturated carbonyl compound.
Introduction of substituents: The dimethoxyphenyl, methylsulfonyl, and m-tolyl groups can be introduced through various substitution reactions, often involving the use of appropriate halides or sulfonyl chlorides.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of catalysts, optimized reaction conditions (temperature, pressure, solvents), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dimethoxyphenyl)-1-(methylsulfonyl)-5-(m-tolyl)-4,5-dihydro-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one substituent is replaced by another.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution reagents: Halides, sulfonyl chlorides, or organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfone or sulfoxide, while reduction could produce a fully saturated pyrazole derivative.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: As a probe to study biological processes or as a potential therapeutic agent.
Medicine: Potential use in drug development for its biological activity.
Industry: Use in the production of materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3,4-dimethoxyphenyl)-1-(methylsulfonyl)-5-(m-tolyl)-4,5-dihydro-1H-pyrazole would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
- 3-(3,4-Dimethoxyphenyl)-1-(methylsulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazole
- 3-(3,4-Dimethoxyphenyl)-1-(methylsulfonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazole
Uniqueness
The uniqueness of 3-(3,4-dimethoxyphenyl)-1-(methylsulfonyl)-5-(m-tolyl)-4,5-dihydro-1H-pyrazole lies in its specific combination of substituents, which can confer distinct chemical and biological properties compared to similar compounds. These properties might include differences in reactivity, stability, and biological activity.
Properties
IUPAC Name |
5-(3,4-dimethoxyphenyl)-3-(3-methylphenyl)-2-methylsulfonyl-3,4-dihydropyrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-13-6-5-7-15(10-13)17-12-16(20-21(17)26(4,22)23)14-8-9-18(24-2)19(11-14)25-3/h5-11,17H,12H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOXSIJZLJKYIOI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2CC(=NN2S(=O)(=O)C)C3=CC(=C(C=C3)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.